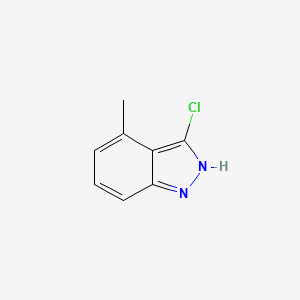
3-Chloro-4-methyl-1h-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methyl-1H-indazole: is a heterocyclic compound containing both an indazole ring and a chlorine substituent. Indazole derivatives have diverse applications in medicinal chemistry due to their biological activities. This compound has been explored for its potential as an antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agent .
Métodos De Preparación
a. Transition Metal-Catalyzed Synthesis: One notable synthetic approach involves transition metal-catalyzed reactions. For instance, a Cu(OAc)₂-catalyzed method enables the formation of 1H-indazoles through N–N bond formation using oxygen as the terminal oxidant. Starting from 2-(methylamino)benzonitrile, the reaction proceeds to yield a variety of 1H-indazoles in good to excellent yields .
b. Non-Catalytic Pathways: Classic non-catalytic methods include the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. these approaches suffer from lower yields and undesirable byproducts .
Análisis De Reacciones Químicas
3-Chloro-4-methyl-1H-indazole can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions vary based on the reaction type and substituents present.
Aplicaciones Científicas De Investigación
Researchers have explored the compound’s applications in various fields:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Biology: Studying its effects on cellular processes.
Industry: Exploring its use in chemical synthesis.
Mecanismo De Acción
The precise mechanism by which 3-Chloro-4-methyl-1H-indazole exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
While 3-Chloro-4-methyl-1H-indazole exhibits unique properties, it can be compared to other indazole derivatives. Further research may reveal additional compounds with similar structures and applications.
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
3-chloro-4-methyl-2H-indazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11) |
Clave InChI |
WHJVOTWQURZZAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=NNC(=C12)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)

![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)
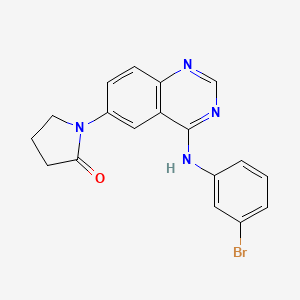
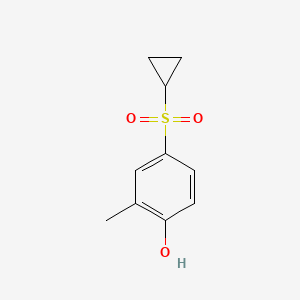
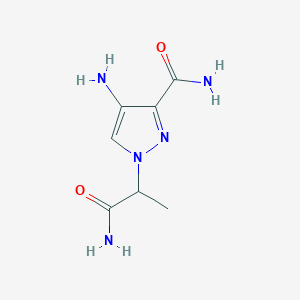
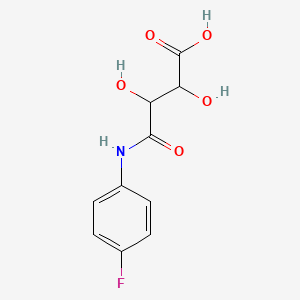
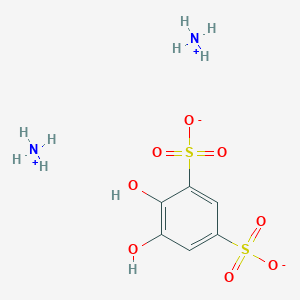


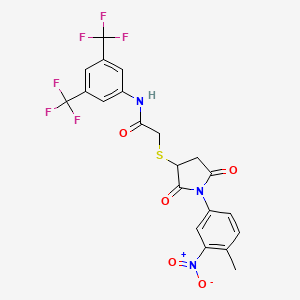
![Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)

